Mepenzolatbromid

Übersicht

Beschreibung

Mepenzolate bromide is a quaternary ammonium compound that acts as a muscarinic receptor antagonist. It is primarily used to reduce gastric acid and pepsin secretion and to suppress spontaneous contractions of the colon. This compound is often utilized in the treatment of gastrointestinal disorders, such as peptic ulcers and irritable bowel syndrome .

Wissenschaftliche Forschungsanwendungen

Mepenzolat-Bromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Standardverbindung in der analytischen Chemie verwendet.

Biologie: Wird auf seine Auswirkungen auf Muskarinrezeptoren und seine Rolle bei der Modulation der Magen-Darm-Motilität untersucht.

Medizin: Aufgrund seiner entzündungshemmenden und bronchodilatatorischen Eigenschaften wird es hinsichtlich seiner potenziellen therapeutischen Wirkung bei der Behandlung von chronisch obstruktiver Lungenerkrankung (COPD) und diabetischer Wundheilung untersucht

Industrie: Wird bei der Formulierung von Arzneimitteln für Magen-Darm-Erkrankungen verwendet.

5. Wirkmechanismus

Mepenzolat-Bromid übt seine Wirkung aus, indem es Muskarinrezeptoren, insbesondere die Subtypen M1 und M3, antagonisiert. Dieser Antagonismus führt zu einer Abnahme der Magensäure- und Pepsinsekretion und zur Unterdrückung spontaner Kontraktionen des Dickdarms. Die Wirkung der Verbindung auf Muskarinrezeptoren trägt auch zu ihren bronchodilatatorischen und entzündungshemmenden Wirkungen bei .

Ähnliche Verbindungen:

Glycopyrroniumbromid: Ein weiterer Muskarinrezeptor-Antagonist, der wegen seiner bronchodilatatorischen Wirkung eingesetzt wird.

Aclidiniumbromid: Ein langwirksamer Muskarin-Antagonist, der zur Behandlung von COPD eingesetzt wird.

Atropin: Ein Muskarin-Antagonist, der zur Behandlung von Bradykardie und als Präanästhetikum eingesetzt wird.

Einzigartigkeit von Mepenzolat-Bromid: Mepenzolat-Bromid ist einzigartig aufgrund seiner spezifischen Kombination aus gastrointestinalen und bronchodilatatorischen Wirkungen. Im Gegensatz zu anderen Muskarin-Antagonisten hat es sich gezeigt, dass es signifikante entzündungshemmende Eigenschaften besitzt, was es zu einem potenziellen therapeutischen Mittel für Erkrankungen wie COPD und diabetische Wundheilung macht .

Wirkmechanismus

Target of Action

Mepenzolate bromide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation.

Mode of Action

Mepenzolate bromide is a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to a decrease in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .

Biochemical Pathways

The antagonism of muscarinic receptors by Mepenzolate bromide leads to a decrease in the activity of the parasympathetic nervous system. This results in diminished gastric acid and pepsin secretion, which are part of the digestive process, and suppression of spontaneous contractions of the colon, which are involved in the movement of food and waste through the digestive system .

Pharmacokinetics

The absorption of Mepenzolate bromide is relatively low when administered orally . Between 3 and 22% of an orally administered dose is excreted in the urine over a 5-day period, with the majority of the radioactivity appearing on Day 1 . This suggests that the compound has a relatively short half-life and is rapidly cleared from the body.

Result of Action

The primary result of Mepenzolate bromide’s action is the reduction of gastric acid and pepsin secretion and the suppression of spontaneous contractions of the colon . This can help to alleviate symptoms in conditions where these processes are overactive, such as peptic ulcer disease .

Biochemische Analyse

Biochemical Properties

Mepenzolate Bromide specifically antagonizes muscarinic receptors . This interaction leads to decreases in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .

Cellular Effects

Mepenzolate Bromide has been found to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . It also suppresses elastase-induced pulmonary inflammatory responses .

Molecular Mechanism

The mechanism of action of Mepenzolate Bromide is as a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to its effects on gastric acid and pepsin secretion, and suppression of spontaneous contractions of the colon .

Temporal Effects in Laboratory Settings

In laboratory settings, Mepenzolate Bromide has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects of Mepenzolate Bromide were observed to be more pronounced when administered via the intratracheal route compared to oral administration .

Dosage Effects in Animal Models

In animal models, Mepenzolate Bromide has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects were observed to be dose-dependent, with a higher dose required for oral administration compared to intratracheal administration .

Metabolic Pathways

It is known that it specifically antagonizes muscarinic receptors, which play a role in various metabolic processes .

Transport and Distribution

It is known that it specifically antagonizes muscarinic receptors, which could influence its distribution within cells .

Subcellular Localization

Given its role as a muscarinic receptor antagonist, it is likely to be localized at the cell membrane where these receptors are typically found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mepenzolate bromide can be synthesized through the esterification of 3-hydroxy-1,1-dimethylpiperidinium bromide with 2,2-diphenylacetic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of mepenzolate bromide is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the careful control of temperature, pH, and reaction time to optimize the esterification reaction. The final product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mepenzolat-Bromid durchläuft aufgrund des Vorhandenseins der quartären Ammoniumgruppe hauptsächlich Substitutionsreaktionen. Es kann auch unter sauren oder basischen Bedingungen an Hydrolysereaktionen teilnehmen, was zum Abbau der Esterbindung führt .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Hydroxidionen oder Amine.

Hydrolysereaktionen: Saure oder basische Bedingungen unter Verwendung von Salzsäure bzw. Natriumhydroxid.

Hauptprodukte:

Substitutionsreaktionen: Produkte umfassen substituierte Piperidiniumverbindungen.

Hydrolysereaktionen: Produkte umfassen 3-Hydroxy-1,1-dimethylpiperidiniumbromid und 2,2-Diphenylessigsäure.

Vergleich Mit ähnlichen Verbindungen

Glycopyrronium bromide: Another muscarinic receptor antagonist used for its bronchodilatory effects.

Aclidinium bromide: A long-acting muscarinic antagonist used in the treatment of COPD.

Atropine: A muscarinic antagonist used to treat bradycardia and as a pre-anesthetic agent.

Uniqueness of Mepenzolate Bromide: Mepenzolate bromide is unique due to its specific combination of gastrointestinal and bronchodilatory effects. Unlike other muscarinic antagonists, it has been shown to have significant anti-inflammatory properties, making it a potential therapeutic agent for conditions such as COPD and diabetic wound healing .

Eigenschaften

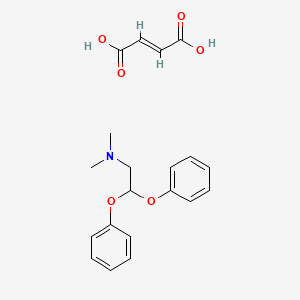

IUPAC Name |

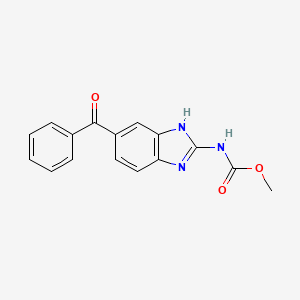

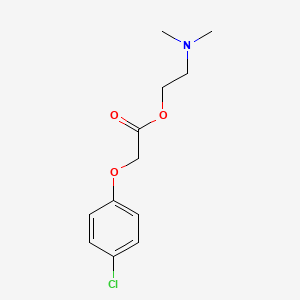

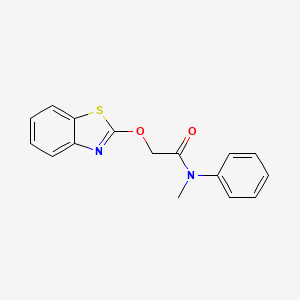

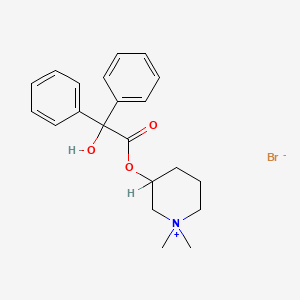

(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRNZNSGDSFFIR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25990-43-6 (Parent) | |

| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023252 | |

| Record name | Mepenzolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>63.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76-90-4 | |

| Record name | Mepenzolate bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEPENZOLATE BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MEPENZOLATE BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mepenzolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepenzolate bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPENZOLATE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8D32IX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.